2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that thiazole and sulfonamide groups, which are part of the compound’s structure, are known for their antibacterial activity .
Biochemical Pathways
It’s known that thiazole and sulfonamide derivatives can interfere with bacterial metabolic processes, leading to their antibacterial effects .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by its chemical structure and the presence of functional groups .
Result of Action
The compound has been associated with antibacterial activity against both Gram-negative and Gram-positive bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the benzamide or thiazole rings .
Scientific Research Applications
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3-thiazole: Shares the thiazole ring but lacks the benzamide core.
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a bromine atom.
4-bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide: Similar structure with a nitro group on the phenyl ring.
Uniqueness
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its combination of a bromine-substituted benzamide core and a thiazole ring. This unique structure imparts specific biological activities and chemical reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTDLLVNLZOGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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